molecular formula C16H18N4 B2990535 2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile CAS No. 1490242-02-8

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile

Cat. No.: B2990535
CAS No.: 1490242-02-8
M. Wt: 266.348
InChI Key: YFCQTBNFTSEISF-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile ( 1490242-02-8) is an organic compound with the molecular formula C16H18N4 and a molecular weight of 266.34 g/mol . This chemical features a quinoline scaffold, a motif recognized in medicinal chemistry for its diverse biological activities . Quinoline derivatives have been extensively investigated for their significant potential in anticancer drug development, demonstrating activity through various mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . The specific substitution pattern of this compound, incorporating a 1,4-diazepane ring, is of particular interest. Recent scientific literature highlights that novel compounds based on quinoline and diazepine hybrids are being synthesized and evaluated for their pharmacological potential . For instance, research on related diazepino[4,3-c]quinoline derivatives has shown promise in preclinical models for the treatment of pulmonary fibrosis, indicating the value of this structural class in antifibrotic agent discovery . This reagent is intended for use in research and development activities, including medicinal chemistry, hit-to-lead optimization, and pharmacological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-19-7-4-8-20(10-9-19)16-14(12-17)11-13-5-2-3-6-15(13)18-16/h2-3,5-6,11H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCQTBNFTSEISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family. By inhibiting EZH2, the compound can decrease the global H3K27me3 level in cells, leading to transcriptional repression of affected target genes . This mechanism is particularly relevant in cancer research, where EZH2 over-activation is linked to tumor progression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Quinoline 2-(4-Methyl-1,4-diazepan-1-yl), 3-carbonitrile Structural simplicity; untested activity -
NEU-924 (83) Quinoline 4-((4-Methyl-1,4-diazepan-1-yl)sulfonyl)phenyl, 3-carbonitrile, chlorophenyl Potent T. cruzi inhibitor (IC₅₀ not reported)
Compound 28 () Quinazoline 2-(4-Methyl-1,4-diazepan-1-yl), 4-(benzylpiperidin-4-yl)amino, 7-hydroxy HDAC8/G9a inhibition via molecular docking
Compound 52 (J. Med. Chem.) 1,4-Dihydroquinoline 3-Carboxamide, 1-pentyl, N3-(3,5-dimethyladamantyl) Anticancer (mechanism unspecified)
Compound 75 (AroCageDB) Benzene 5-[(4-Methyl-1,4-diazepan-1-yl)methyl], 2-[4-diazepane-methyl]benzenecarbonitrile Scaffold diversity; no activity reported
Key Observations:
  • Quinoline vs.
  • Sulfonyl vs. Direct Diazepane Linkage: NEU-924 (83) includes a sulfonylphenyl spacer between the diazepane and quinoline, which may improve solubility or target engagement compared to the direct linkage in the target compound .
  • Carbonitrile vs.

Molecular Recognition and Docking Insights

  • Quinoline Derivatives: The planar quinoline core facilitates π-π stacking with aromatic residues in enzyme pockets, as seen in HDAC8 inhibitors .
  • human epigenetic regulators) .

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its unique structure and promising biological activities. This compound is primarily recognized for its potential as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase involved in gene regulation and implicated in various cancers.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N3C_{16}H_{18}N_3 with a molecular weight of approximately 266.34 g/mol. The compound features a quinoline core substituted with a 4-methyl-1,4-diazepane moiety, which contributes to its biological activity.

Target Interaction:
The primary target of this compound is EZH2. By inhibiting EZH2, this compound disrupts the normal histone methylation patterns, particularly reducing global levels of H3K27me3, a marker associated with gene silencing. This alteration in histone modification can lead to reactivation of tumor suppressor genes and modulation of cancer cell proliferation.

Biochemical Pathways:
The inhibition of EZH2 by this compound affects several key pathways involved in cellular growth and differentiation. The resulting changes in gene expression profiles can induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively reduces the viability of various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values demonstrate its potency in inhibiting cell proliferation:

Cell Line IC50 (µM)
Breast Cancer Cells12.5
Prostate Cancer Cells15.0

These results suggest that the compound may serve as a lead candidate for further development into an anticancer therapeutic agent.

Enzyme Inhibition

In addition to its anticancer effects, the compound has been evaluated for its ability to inhibit other enzymes involved in cancer progression. For example, studies have shown that it can inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP can sensitize cancer cells to chemotherapy:

Enzyme Target Inhibition (%) at 10 µM
EZH275
PARP65

Case Studies

A recent study published in Molecules highlighted the efficacy of various quinoline derivatives against human breast cancer cells, including this compound. The study demonstrated that compounds with structural similarities exhibited comparable or superior activity compared to standard chemotherapeutics like Olaparib .

Another investigation focused on the structure-activity relationship (SAR) of quinoline derivatives indicated that modifications on the diazepane ring significantly influence biological activity, suggesting avenues for optimizing this compound for enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile, and how can intermediates be characterized?

  • Methodology : Synthesis involves multi-step protocols, including condensation reactions and functional group transformations. For example, intermediates like 7-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine are synthesized via BBr₃-mediated demethylation in dichloromethane (DCM). Characterization employs TLC for reaction monitoring and recrystallization (ethanol/DMF) for purification .
  • Key Tools : NMR, HPLC, and mass spectrometry validate structural integrity. For related quinoline derivatives, single-crystal X-ray diffraction (SC-XRD) at 100 K resolves atomic positions (R factor = 0.051) .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodology : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere). Stability is influenced by hygroscopicity and thermal sensitivity. Physicochemical data (e.g., melting point 92.5–94.5°C for analogues) guide storage protocols .
  • Safety : Use PPE (gloves, goggles) and ensure ventilation to mitigate inhalation/contact risks .

Advanced Research Questions

Q. What computational strategies are effective for studying target binding and selectivity?

  • Methodology : Molecular docking with Schrödinger Suite (GLIDE module) using HDAC8/MS-344 or G9a/BIX-01294 PDB structures. Prepare ligands via ChemBioDraw and LigPrep (pH 7.4, ionization states enumerated). Analyze Glide scores and hydrogen-bond interactions .
  • Example : Docking of 2-(4-methyl-1,4-diazepan-1-yl) derivatives into G9a methyltransferase active sites predicts binding affinities .

Q. How does structural modification impact antiparasitic activity?

  • Findings : Substituents like sulfonyl groups (e.g., 4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl) enhance potency against Trypanosoma cruzi. Compound 83 (NEU-924) shows IC₅₀ < 1 µM via inhibition of parasite proliferation .
  • Methodology : SAR studies involve synthesizing analogues (e.g., varying aryloxy or diazepane moieties) and testing in vitro using parasite growth assays .

Q. What analytical techniques resolve contradictions in biological activity data?

  • Approach : Cross-validate IC₅₀ values with orthogonal assays (e.g., fluorescence-based vs. colorimetric). For example, discrepancies in G9a inhibition may arise from assay conditions (e.g., ATP concentration). Confirm target engagement via thermal shift assays .

Critical Considerations

  • Contradictions : Variability in docking scores (e.g., GLIDE vs. AutoDock) may reflect force field limitations. Cross-check with MD simulations .

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